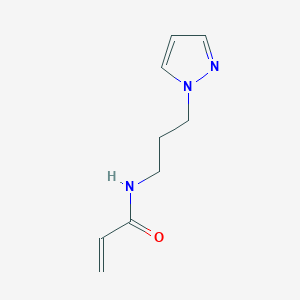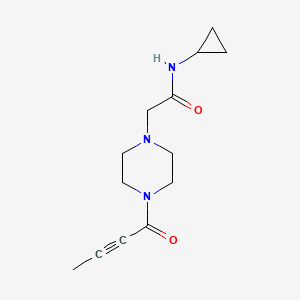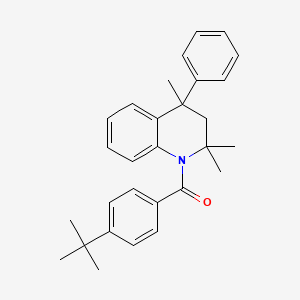
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their extensive range of biological activities, including antibacterial, antimalarial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods often involve the use of heterogeneous catalysts to facilitate the reaction under controlled temperatures and pressures .
Chemical Reactions Analysis
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antibacterial and antimalarial properties, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: It is used as an antioxidant in rubber technologies and in the preservation of animal nutriments and vegetable oils
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit lipid peroxidation, which is a process that leads to cell damage. It also interacts with various enzymes and receptors, modulating their activity to exert its biological effects .
Comparison with Similar Compounds
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide can be compared with other quinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber technologies.
1,2-Dihydro-2,2,4-trimethylquinoline: Used in the synthesis of fungicides and pesticides. The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activity and industrial applications.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,2,4-trimethyl-N-phenyl-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H20N2O/c1-13-12-19(2,3)21-17-10-9-14(11-16(13)17)18(22)20-15-7-5-4-6-8-15/h4-12,21H,1-3H3,(H,20,22) |
InChI Key |
RSFFTECRDFLYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043474.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[2-oxo-1-(2-pyridylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11043479.png)
![4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043481.png)
![Tetramethyl 6'-acryloyl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043485.png)


![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043506.png)

![1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11043515.png)


![7-(2-Methyl-1-benzothiophen-3-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11043543.png)
![1-(butan-2-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043547.png)
![5-([(4-Fluorophenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11043550.png)
